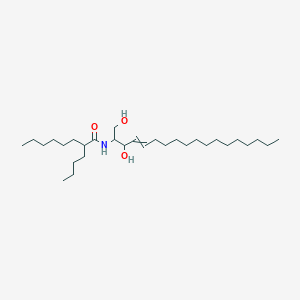
2-Butyl-N-(1,3-dihydroxyoctadec-4-EN-2-YL)octanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide is a complex organic compound with the molecular formula C30H59NO3 It is characterized by the presence of a butyl group, a dihydroxyoctadecyl chain, and an octanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide typically involves the reaction of a butylamine derivative with a dihydroxyoctadecyl precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the octadecyl chain can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide involves its interaction with specific molecular targets and pathways. It may act by modulating the activity of enzymes or receptors involved in cellular processes. The hydroxyl groups and the amide moiety play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,3-dihydroxyoctadec-4-en-2-yl)dodecanamide
- N-(1,3-dihydroxyoctadec-4-en-2-yl)docosanamide
- N-(1,3-dihydroxyoctadec-4-en-2-yl)hexadecanamide
Uniqueness
2-Butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide is unique due to the presence of the butyl group and the specific arrangement of hydroxyl and amide functionalities. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
797752-92-2 |
|---|---|
Molekularformel |
C30H59NO3 |
Molekulargewicht |
481.8 g/mol |
IUPAC-Name |
2-butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide |
InChI |
InChI=1S/C30H59NO3/c1-4-7-10-12-13-14-15-16-17-18-19-20-22-25-29(33)28(26-32)31-30(34)27(23-9-6-3)24-21-11-8-5-2/h22,25,27-29,32-33H,4-21,23-24,26H2,1-3H3,(H,31,34) |
InChI-Schlüssel |
HYXWJXLSOSXILP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C(CCCC)CCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one](/img/structure/B12519724.png)
![6-(4-Chlorophenyl)-3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12519728.png)
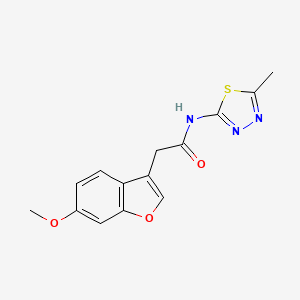
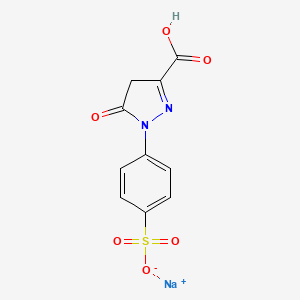
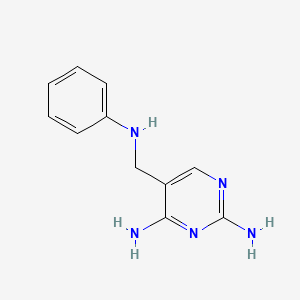
![2,2'-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole)](/img/structure/B12519755.png)
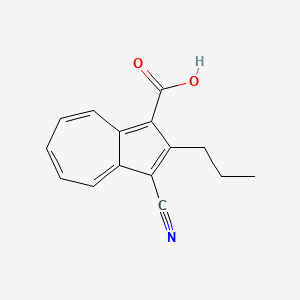
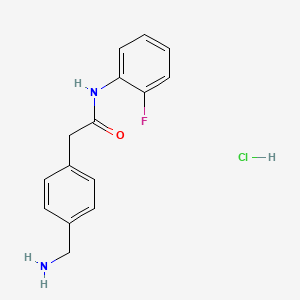
![Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-](/img/structure/B12519767.png)
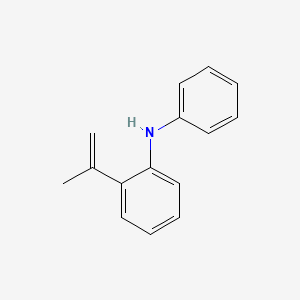
![(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12519786.png)
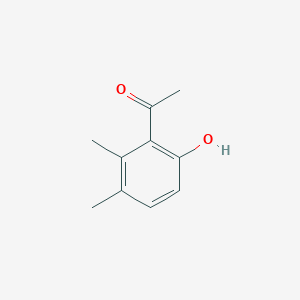
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B12519808.png)
